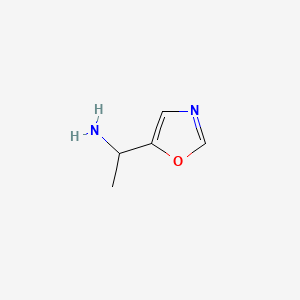

1-(Oxazol-5-yl)ethanamine

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole derivatives are pivotal in contemporary organic synthesis due to their utility as intermediates in the creation of complex molecular architectures. irjmets.come-bookshelf.de Their unique electronic and structural properties allow for a variety of chemical transformations, making them valuable synthons for constructing larger, more intricate molecules. irjmets.com The development of synthetic methodologies, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and various metal-catalyzed reactions, has further expanded the accessibility and application of these heterocycles. irjmets.com The structural flexibility of the oxazole ring enables its incorporation into diverse molecular frameworks, which can enhance properties like bioavailability and metabolic stability in drug candidates. irjmets.com

Structural Classification and General Characteristics of Amines

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. allen.inlibretexts.org They are classified based on the number of carbon atoms directly bonded to the nitrogen atom. allen.inlibretexts.org

Primary (1°) amines have one alkyl or aryl group attached to the nitrogen atom. allen.inlibretexts.org

Secondary (2°) amines have two organic substituents bonded to the nitrogen. allen.inlibretexts.org

Tertiary (3°) amines have three organic groups attached to the nitrogen. allen.inlibretexts.org

The nitrogen atom in an amine has a lone pair of electrons, which is responsible for the basicity of these compounds. alevelchemistry.co.uklkouniv.ac.in The geometry of an amine molecule is typically a trigonal pyramid. allen.inlkouniv.ac.in Amines are polar and primary and secondary amines can form intermolecular hydrogen bonds, leading to higher boiling points than alkanes of similar molecular weight, but lower than corresponding alcohols. libretexts.orgsdsu.edu Lower aliphatic amines are soluble in water. allen.in

Research Landscape of 1-(Oxazol-5-yl)ethanamine within Oxazole-Amine Chemistry

The specific compound, this compound, with the CAS number 751470-40-3 and molecular formula C5H8N2O, is a primary amine containing an oxazole ring. lookchem.com This structure places it at the intersection of oxazole chemistry and amine chemistry, making it a subject of interest for its potential applications, particularly in medicinal chemistry as a pharmaceutical intermediate. lookchem.com While extensive, detailed research findings specifically on this compound are not widely published in top-tier scientific literature, its structural motifs are present in a variety of more complex molecules that have been investigated for their biological activities. For instance, related oxazole-containing amine structures have been explored for their potential as anti-inflammatory, antimicrobial, and antiviral agents. ontosight.ai The synthesis of such compounds often involves the strategic combination of oxazole and amine precursors to build the final molecular architecture. nih.gov

Chemical Properties and Synthesis of this compound

| Property | Value |

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 751470-40-3 |

Table 1: Chemical Properties of this compound lookchem.com

The synthesis of this compound would likely involve established methods for creating the oxazole ring followed by the introduction or modification of the ethanamine side chain. General synthetic routes for oxazoles include the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclization of propargyl amides. The ethanamine group could be introduced through various standard organic reactions.

Applications in Medicinal Chemistry

While direct applications of this compound are not extensively documented, its structural components are found in numerous biologically active compounds. The oxazole ring is a common scaffold in medicinal chemistry, and amine functionalities are crucial for the interaction of many drugs with their biological targets. jetir.orgnih.gov

For example, compounds containing oxazole and amine moieties have been investigated for a wide range of therapeutic applications, including:

Anticancer agents: Oxazole derivatives have shown promise in inhibiting cancer cell proliferation. museonaturalistico.itresearchgate.net

Antimicrobial agents: The oxazole nucleus is a key feature in some antibacterial and antifungal compounds. museonaturalistico.itjetir.org

Anti-inflammatory agents: Certain oxazole-based compounds exhibit anti-inflammatory properties. museonaturalistico.it

The combination of the oxazole heterocycle and the primary amine in this compound makes it a valuable building block for the synthesis of new chemical entities with potential therapeutic value. lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,3-oxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOADWLCEMFNDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593253 | |

| Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751470-40-3 | |

| Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxazol 5 Yl Ethanamine and Its Analogues

Classical and Established Oxazole (B20620) Synthesis Protocols

The construction of the oxazole core has been a subject of extensive research, leading to the development of several name reactions that are now considered classical routes. These methods, while sometimes requiring harsh conditions, offer versatile pathways to a variety of substituted oxazoles.

Robinson-Gabriel Synthesis and Mechanistic Variants

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids such as concentrated sulfuric acid or phosphorus pentachloride. wikipedia.orgpharmaguideline.com The general mechanism involves the protonation of the amide carbonyl, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. ijpsonline.com

While traditionally used for the synthesis of 2,5-diaryloxazoles, modifications of this method can be envisioned for the preparation of 5-alkyl substituted oxazoles. pharmaguideline.comijpsonline.com To generate a precursor for a 1-(oxazol-5-yl)ethanamine analogue, one would start with an appropriate α-acylamino ketone. For instance, the synthesis could begin with the acylation of an aminoketone bearing the latent ethylamine (B1201723) functionality, which would then undergo acid-catalyzed cyclization.

Mechanistic variants often focus on the nature of the cyclodehydrating agent to improve yields and substrate scope. wikipedia.org Polyphosphoric acid has been shown to increase yields to 50-60% in some cases. ijpsonline.com

Table 1: Robinson-Gabriel Synthesis - General Conditions and Scope

| Starting Material | Reagents | Typical Conditions | Product Scope |

| 2-Acylamino ketone | H₂SO₄, PCl₅, POCl₃, PPA | High temperatures | Primarily 2,5-disubstituted oxazoles |

Fischer Oxazole Synthesis and Related Approaches

Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles through the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reaction proceeds via a dehydration mechanism under mild conditions. ijpsonline.comwikipedia.org The reactants are typically dissolved in a dry ether, and dry HCl gas is passed through the solution. wikipedia.org

The classical Fischer synthesis predominantly yields 2,5-diaryl oxazoles. wikipedia.org However, the use of aliphatic aldehydes and cyanohydrins has been reported, suggesting its potential applicability for the synthesis of analogues of this compound. wikipedia.org The key would be the selection of an appropriate cyanohydrin and aldehyde that would ultimately furnish the desired 5-(1-aminoethyl) substituent after subsequent chemical modifications.

Table 2: Fischer Oxazole Synthesis - Reactants and Products

| Cyanohydrin Source | Aldehyde | Catalyst | Typical Product |

| Aromatic Aldehyde | Aromatic Aldehyde | Anhydrous HCl | 2,5-Diaryloxazole |

| Aliphatic Aldehyde | Aromatic Aldehyde | Anhydrous HCl | 2-Aryl-5-alkyloxazole |

van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanides (TosMIC)

The van Leusen oxazole synthesis, developed in 1972, is a highly versatile method for preparing 5-substituted oxazoles. nih.govmdpi.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in methanol. nih.govorganic-chemistry.orgwikipedia.org The power of this method lies in its ability to directly install a substituent at the C5 position of the oxazole ring, making it particularly relevant for the synthesis of this compound and its analogues. nih.govmdpi.com

The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov The deprotonated TosMIC acts as a nucleophile, attacking the aldehyde to form an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. ijpsonline.comnih.gov To synthesize a precursor for this compound, one could potentially use an aldehyde that already contains a protected aminoethyl group.

The scope of the van Leusen reaction is broad, tolerating a wide range of functional groups on the aldehyde. nih.gov Microwave-assisted protocols have been developed to improve reaction times and yields. nih.gov

Table 3: van Leusen Oxazole Synthesis - Substrate Scope

| Aldehyde | Reagent | Base | Solvent | Product |

| Aromatic Aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Aryloxazoles |

| α,β-Unsaturated Aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Vinyloxazoles |

| Heterocyclic Aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Heteroaryloxazoles |

Bredereck Reaction for Substituted Oxazoles

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, typically formamide (B127407). ijpsonline.com This method is particularly useful for synthesizing oxazoles with substituents at the C2 and C4 positions. While not a direct route to 5-substituted oxazoles like this compound, it could be employed to construct an oxazole core that is later functionalized at the 5-position, although this would require additional synthetic steps. An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com

Cycloisomerization Reactions to Oxazole Derivatives

Cycloisomerization reactions provide an efficient and atom-economical route to oxazoles. A common strategy involves the cyclization of propargyl amides, which can be catalyzed by various transition metals, such as gold, copper, or zinc. nih.govworktribe.comfao.org These reactions typically proceed under mild conditions and can lead to polysubstituted oxazoles with high efficiency. ijpsonline.com

The substitution pattern of the resulting oxazole is dependent on the structure of the starting propargyl amide. To generate a 5-substituted oxazole relevant to the target compound, the propargyl amide would need to be appropriately substituted. This method often begins with the formation of an oxazoline intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com

Table 4: Catalysts in Propargyl Amide Cycloisomerization

| Catalyst | Substrate | Product |

| Zn(OTf)₂ | N-(propargyl)arylamides | Substituted oxazoles |

| CuI | Terminal propargyl amides | Substituted dihydrooxazoles |

Erlenmeyer-Plöchl Synthesis of Azlactones as Precursors

The Erlenmeyer-Plöchl synthesis is a classical method for the preparation of azlactones (oxazolones) from the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). ijpsonline.comwikipedia.orgchemeurope.com These azlactones are stable, crystalline intermediates that can serve as valuable precursors for the synthesis of various compounds, including α-amino acids and, potentially, substituted oxazoles. wikipedia.orgsci-hub.se

While this reaction primarily yields 4-substituted-5(4H)-oxazolones, these intermediates can undergo further reactions. sci-hub.se For the synthesis of a this compound analogue, an azlactone could be envisioned as a starting point for further chemical transformations to introduce the desired substituent at the 5-position of a stable oxazole ring, although this is not a direct formation of the final oxazole core.

Advanced and Sustainable Synthetic Strategies for Oxazoles

The synthesis of oxazole rings, the core structure of this compound, has been an area of intense research, leading to the development of advanced and sustainable methodologies. These strategies aim to improve efficiency, reduce environmental impact, and expand the scope of accessible analogues by employing techniques such as microwave irradiation, sonochemistry, and novel catalytic systems.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of oxazoles and their derivatives.

One prominent example is the microwave-assisted van Leusen oxazole synthesis. This reaction typically involves the cycloaddition of an aldehyde with Tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov Microwave irradiation significantly enhances the reaction rate, allowing for the rapid production of 5-substituted oxazoles. acs.org For instance, the reaction of substituted aryl aldehydes with TosMIC using potassium phosphate (B84403) (K3PO4) as a base in isopropanol (B130326) under microwave irradiation yields 5-substituted oxazoles efficiently. nih.govacs.org The use of microwave heating at 65°C can result in a 96% yield of 5-phenyl oxazole in just 8 minutes. acs.org

Researchers have also utilized microwave assistance for other cycloaddition reactions to form the oxazole core. These methods offer benefits such as good functional group compatibility, simple experimental procedures, and the use of inexpensive, readily available starting materials. nih.gov

Ultrasound-Mediated Chemical Transformations

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. nih.gov This green chemistry approach offers several advantages, including increased reaction rates, higher yields, and milder reaction conditions, making it an attractive method for synthesizing heterocyclic compounds like oxazoles. nih.govijpsonline.com

The application of ultrasound irradiation has been shown to be effective in the synthesis of various oxazole derivatives. For example, the reaction between 4-substituted phenacylbromide and amide derivatives in the presence of a Deep Eutectic Solvent (DES) can be facilitated by ultrasound. ijpsonline.com Similarly, a green approach for synthesizing benzoxazole (B165842) derivatives involves irradiating a mixture of azo-linked substituted salicylic (B10762653) acid and 2-amino-4-chlorophenol (B47367) in ethanol (B145695) with ultrasound at room temperature. ijpsonline.com These methods are noted for being efficient, environmentally friendly, and resulting in high yields in short reaction times. ijpsonline.comworldwidejournals.com

Metal-Free C-O Bond Cleavage for Oxazole Formation

Developing synthetic methods that avoid the use of transition metals is a key goal in green chemistry, due to concerns about the toxicity, cost, and environmental impact of heavy metals. rsc.org A novel, metal-free strategy for the synthesis of substituted oxazoles has been developed based on the cleavage of a C-O bond in an ester. rsc.orgnih.gov

This one-pot synthesis proceeds by reacting an ester, such as 2-oxo-2-phenylethyl acetate, with various primary amines in the presence of potassium carbonate and iodine in ethyl acetate. researchgate.net The reaction smoothly combines C-O bond cleavage with the formation of new C-N and C-O bonds to yield the desired oxazole products in moderate to excellent yields. rsc.orgnih.gov This methodology demonstrates a broad substrate scope, accommodating a wide range of functional groups on both the amine and the ester components. researchgate.net For example, amines bearing heterocyclic moieties and even sterically demanding substrates work well in the reaction, producing yields up to 85%. researchgate.net

Photoredox-Cocatalyzed Tandem Oxidative Cyclizations of Amines and α-Bromo Ketones

Visible-light photoredox catalysis has gained significant attention as a sustainable and environmentally friendly synthetic method. acs.org A novel approach for preparing substituted oxazoles utilizes a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. acs.orgacs.org

This method is notable for avoiding the use of both transition-metal catalysts and peroxides, making it a more sustainable process. acs.org The reaction proceeds under mild conditions and is operationally simple. Under optimized conditions, using an organic photocatalyst like Eosin Y and a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), 2,5-diphenyloxazole (B146863) can be obtained in good yield. acs.org The reaction demonstrates a tolerance for various functional groups, including halides, ethers, and nitriles, highlighting its versatility. acs.org

Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation

Copper-catalyzed reactions are advantageous in synthesis due to the low cost and low toxicity of copper compared to precious metals like palladium. acs.org An efficient approach to trisubstituted oxazoles involves a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O2). acs.org This transformation is highly efficient, combining dioxygen activation and oxidative C-H bond functionalization. acs.orglookchem.com

Another copper-mediated method utilizes aldehydes, amines, and molecular oxygen to form oxazoles under mild conditions. nih.gov This fragment-assembling strategy is highly efficient, involving the removal of six hydrogen atoms and the cleavage of four C(sp3)-H bonds. nih.gov These aerobic oxidation methods provide practical and environmentally benign protocols for preparing oxazole derivatives, using O2 as the ideal terminal oxidant and oxygen source. lookchem.com

Iodine-Catalyzed Functionalization of Primary Aliphatic Amines

Molecular iodine has emerged as an inexpensive, low-toxicity, and efficient catalyst for various organic transformations. An unprecedented iodine-catalyzed functionalization of primary aliphatic amines has been developed for the construction of valuable N,O-heteroaromatics, including oxazoles. acs.orgnih.govresearchgate.net

This metal-free, sustainable strategy operates under aerobic conditions and involves C(sp3)-H functionalization and annulation of primary aliphatic amines. acs.orgnih.gov The method is versatile, allowing for the synthesis of diverse polycyclic oxazoles with rapid reaction rates and high yields. researchgate.net A key advantage of this approach is that it does not require prefunctionalized amines, directing groups, metal catalysts, or traditional chemical oxidants. nih.gov For instance, the reaction system of I2/K2CO3 in DMF can efficiently promote oxazole synthesis from α-bromoketones and benzylamine (B48309) derivatives, and has been successfully applied to the one-step synthesis of the natural product halfordinol (B1198443) in 62% yield. rsc.org

Synthesis from Carboxylic Acids and Isocyanides

The construction of the oxazole ring system is a foundational step in the synthesis of this compound. A prominent method for creating 5-substituted oxazoles involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC), known as the van Leusen oxazole synthesis. nih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the desired 5-substituted oxazole ring. nih.gov

While the classic van Leusen reaction utilizes an aldehyde, related methodologies have been developed to synthesize oxazoles directly from carboxylic acids. One such approach involves the in-situ activation of a carboxylic acid, for instance with a triflylpyridinium reagent, to form a reactive acylpyridinium salt. This intermediate is then trapped by an isocyanide, such as an isocyanoacetate, to generate the oxazole core. nih.gov This method demonstrates broad substrate scope and tolerance for various functional groups. nih.gov A plausible mechanism suggests that the activated carboxylic acid reacts with the deprotonated isocyanide, which then cyclizes to form the oxazole product. nih.gov

Another variation involves the reaction between 2-chloro-quinoline-3-carbaldehyde and p-toluenesulfonylmethyl isocyanide in the presence of potassium carbonate to yield 5-(2-chloroquinolin-3-yl)oxazole, showcasing the utility of isocyanides in forming the oxazole moiety attached to complex heterocyclic systems. frontiersin.org

Stereoselective Synthesis of Chiral Oxazole-Amines

Achieving stereocontrol in the synthesis of chiral amines is a significant area of research. For molecules like this compound, the stereocenter is the α-carbon of the ethanamine moiety. The development of enantiomerically enriched amines is critical, as different enantiomers can exhibit distinct biological activities.

Enantioselective Hydrogenation Strategies for Chiral Amines

The asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing α-chiral amines. nih.gov This strategy typically involves the hydrogenation of a C=N double bond using a transition metal catalyst complexed with a chiral ligand. researchgate.net The catalyst, often based on iridium, rhodium, or palladium, facilitates the addition of hydrogen across the double bond in a stereocontrolled manner, leading to one enantiomer in excess. nih.govnih.gov

Imines are recognized as more challenging substrates for hydrogenation compared to ketones due to potential hydrolysis and the presence of E/Z isomers. nih.gov Despite these challenges, significant progress has been made, exemplified by the development of highly active and selective iridium complexes. nih.govsemanticscholar.org These catalytic systems can operate under mild conditions, sometimes even at ambient pressure, to afford chiral amines with excellent enantioselectivities (ee). semanticscholar.org

Application of Chiral Ligands (e.g., Phosphino-Oxazolines, Planar-Chiral Oxazole-Pyridine Ligands)

The success of enantioselective hydrogenation hinges on the design of the chiral ligand. Phosphino-oxazoline (PHOX) ligands represent a highly successful and versatile class of P,N-ligands used in asymmetric catalysis. nih.govresearchgate.net These ligands are readily synthesized from chiral β-amino alcohols, and their modular nature allows for fine-tuning of steric and electronic properties to optimize catalytic performance. nih.gov

Iridium complexes bearing PHOX ligands have proven to be highly effective for the asymmetric hydrogenation of N-aryl imines, achieving enantiomeric excesses of up to 97% ee. nih.govsemanticscholar.org The chiral oxazoline moiety is primarily responsible for inducing asymmetry in the product. nih.gov A notable example includes spirobiindane-based PHOX (SIPHOX) ligands, whose iridium complexes are stable and resistant to the formation of inactive trimeric species under hydrogenation conditions. semanticscholar.org Planar-chiral ligands, such as those based on a [2.2]paracyclophane backbone incorporating oxazole and pyrimidine (B1678525) units, have also been developed and applied in nickel-catalyzed asymmetric reductions. dicp.ac.cn

| Ligand Type | Metal | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phosphino-Oxazoline (PHOX) | Iridium | N-Aryl Imines | Up to 97% | nih.govsemanticscholar.org |

| SimplePHOX | Iridium | N-Aryl Imines | 96% | nih.gov |

| Planar-Chiral Oxazole-Pyrimidine | Nickel | α,β-Unsaturated Ketones | Up to 99% | dicp.ac.cn |

| C4-TunePhos | Palladium | Exocyclic Ketimines | 86–95% | nih.gov |

Diastereoselective Approaches to α-Chiral Ethanamines

Diastereoselective synthesis provides an alternative route to chiral amines, often relying on the use of a chiral auxiliary or a substrate with pre-existing stereocenters to control the formation of a new stereocenter. A concise, stereocontrolled synthesis of (+)-polyoxamic acid, an amino acid, has been achieved where a key step involves a diastereoselective oxazine (B8389632) formation catalyzed by palladium(0), starting from a chiral trans-oxazoline building block. nih.govrsc.org This highlights how stereochemical information from a chiral precursor can direct the outcome of subsequent reactions.

In the context of α-chiral ethanamines, a diastereoselective approach could involve the addition of a nucleophile (e.g., an organometallic reagent) to a chiral imine or imine derivative. The resident chirality on the imine, for example from a chiral auxiliary attached to the nitrogen atom, would direct the incoming nucleophile to one face of the C=N bond, resulting in the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched α-chiral amine.

Synthesis of Specific Enantiomers (e.g., (R)-1-(Oxazol-5-yl)ethanamine)

The synthesis of a specific enantiomer, such as (R)-1-(Oxazol-5-yl)ethanamine, can be achieved using the enantioselective strategies previously described. A hypothetical but well-founded route would proceed as follows:

Precursor Synthesis : Synthesis of the prochiral imine precursor, 1-(oxazol-5-yl)ethan-1-imine. This can be prepared by the condensation of 1-(oxazol-5-yl)ethan-1-one with a suitable amine, such as a benzylamine. The ketone itself can be synthesized by reacting oxazole-5-carbaldehyde (B39315) with a methyl Grignard reagent followed by oxidation.

Asymmetric Hydrogenation : The resulting imine would then be subjected to asymmetric hydrogenation. Based on established precedents, an iridium catalyst complexed with a chiral PHOX ligand would be a suitable choice. nih.govsemanticscholar.org The specific enantiomer of the ligand is chosen to direct the hydrogenation to the desired product enantiomer. For instance, the selection of a specific SIPHOX ligand in an iridium complex has been shown to predictably yield either the (R) or (S) product in the hydrogenation of related imines. semanticscholar.org A rational explanation for the enantiocontrol is often based on the X-ray crystal structures of the catalyst-substrate complexes, which reveal the preferred binding orientation that leads to the observed stereochemical outcome. semanticscholar.org

Synthetic Routes for Incorporating the Ethanamine Moiety

Attaching the 1-aminoethyl group to the C5 position of a pre-formed oxazole ring is another viable synthetic strategy. This typically involves the functionalization of an oxazole intermediate.

A common starting point for such a strategy is oxazole-5-carbaldehyde. This intermediate can be engaged in a series of transformations to build the desired side chain:

Carbon-Carbon Bond Formation : The aldehyde can undergo a nucleophilic addition with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to form the secondary alcohol, 1-(oxazol-5-yl)ethanol.

Conversion of Alcohol to Amine : The resulting alcohol is a versatile intermediate that can be converted into the target amine through several standard methods. One common pathway involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). The resulting α-azido compound can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

This stepwise approach allows for the introduction of the ethanamine moiety onto the oxazole core, providing a complementary route to the methods that construct the chiral amine center simultaneously with or after the formation of the heterocyclic ring.

Direct Amination and Reductive Amination Methods

The most direct pathway to this compound involves the conversion of a corresponding carbonyl precursor, namely 1-(oxazol-5-yl)ethanone. This ketone can be synthesized through established methods for oxazole formation, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones ijpsonline.comwikipedia.orgsynarchive.com.

Once the precursor 1-(oxazol-5-yl)ethanone is obtained, reductive amination stands as a primary method for the introduction of the amine functionality. This reaction typically involves the treatment of the ketone with an amine source, often ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. A variety of reducing agents can be employed, ranging from classic hydride donors to catalytic hydrogenation setups.

One prominent method is the Leuckart reaction, which utilizes ammonium formate (B1220265) or formamide as both the nitrogen source and the reducing agent at elevated temperatures wikipedia.orgmdma.ch. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ. While effective, this method often requires high temperatures and can sometimes lead to the formation of formylated byproducts that necessitate a subsequent hydrolysis step mdma.ch.

More contemporary approaches involve catalytic reductive amination, which offers milder reaction conditions and often higher selectivity. These methods typically employ a metal catalyst, such as nickel, palladium, or ruthenium, in the presence of hydrogen gas or a hydride source like sodium borohydride (B1222165) organic-chemistry.org. For the synthesis of primary amines like this compound, aqueous ammonia or ammonium salts such as ammonium acetate are commonly used as the amine source nih.gov. For instance, iron-catalyzed reductive amination of ketones using aqueous ammonia and hydrogen gas has been demonstrated as an effective method for producing primary amines with good functional group tolerance nih.gov.

Table 1: Comparison of Reductive Amination Methods for Ketone to Primary Amine Conversion

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Leuckart Reaction | Ammonium formate or formamide | High temperature (120-185 °C) | Inexpensive reagents | High temperatures, potential for byproducts |

| Catalytic Hydrogenation | NH3, H2, Metal Catalyst (e.g., Ni, Ru, Pd) | Elevated pressure and temperature | High yields, clean reaction | Requires specialized equipment for handling H2 |

| Hydride Reducing Agents | NH3/NH4+ salts, NaBH4, NaCNBH3 | Mild temperatures | Good functional group tolerance | Stoichiometric amounts of hydride reagents needed |

Chain Elongation and Functional Group Interconversions

An alternative strategy to construct the this compound scaffold involves the elongation of a side chain already present on the oxazole ring or the interconversion of existing functional groups.

For instance, one could start with a 5-substituted oxazole bearing a single carbon atom, such as oxazole-5-carbaldehyde or a methyl oxazole derivative. The synthesis of such precursors is well-documented in the literature organic-chemistry.org. From oxazole-5-carbaldehyde, a Wittig-type reaction or a Henry reaction could be employed to add a one-carbon unit, followed by reduction and amination steps to form the desired ethylamine side chain.

Functional group interconversion offers another versatile approach. For example, a 5-(1-hydroxyethyl)oxazole derivative could be synthesized and subsequently converted to the corresponding amine. This can be achieved through a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source like sodium azide and subsequent reduction.

Another potential route starts from an oxazole-5-carboxylic acid derivative. The carboxylic acid could be converted to an amide, which can then undergo a Hofmann, Curtius, or Lossen rearrangement to yield a 5-aminooxazole. While this would not directly produce the target compound, it demonstrates the principle of functional group interconversion on the oxazole ring, which could be adapted in a multi-step synthesis.

Multi-Component Reactions for Oxazole-Ethanamine Scaffolds

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step by combining three or more starting materials. While a direct one-pot synthesis of this compound via an MCR is not prominently described, MCRs are widely used for the synthesis of substituted oxazoles, which could then be further functionalized.

The van Leusen oxazole synthesis is a classic example of a three-component reaction involving an aldehyde, tosylmethyl isocyanide (TosMIC), and a base to form 5-substituted oxazoles nih.govsemanticscholar.org. If an aldehyde containing a protected or masked amino group were used in this reaction, it could provide a route to an oxazole-ethanamine precursor.

Another powerful MCR is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the classic Ugi reaction produces α-acylamino amides, modifications and subsequent transformations can lead to the formation of heterocyclic structures, including oxazoles. For instance, a coupled Ugi and Robinson-Gabriel synthesis has been reported, where the Ugi product is ideally configured to undergo cyclodehydration to form an oxazole core wikipedia.org. By carefully selecting the initial components, it is conceivable to design an MCR strategy that incorporates the necessary functionalities to ultimately yield the this compound scaffold after a few subsequent synthetic steps.

Reaction Mechanisms and Reactivity Profiles of 1 Oxazol 5 Yl Ethanamine Systems

Intrinsic Reactivity of the Oxazole (B20620) Ring System

The reactivity of 1-(Oxazol-5-yl)ethanamine is fundamentally governed by the electronic properties of the oxazole ring. This five-membered heterocycle, containing both a nitrogen and an oxygen atom, exhibits a complex reactivity profile influenced by its aromatic character, electron distribution, and susceptibility to various reaction conditions.

Aromaticity and Electron Delocalization Characteristics

The oxazole ring is classified as an aromatic compound. wikipedia.org It possesses a planar, cyclic structure with a continuous system of overlapping p-orbitals containing six π-electrons (three from the carbon atoms, one from the nitrogen, and two from the oxygen atom), which satisfies Hückel's rule for aromaticity. tandfonline.comsemanticscholar.org However, the aromatic character of oxazole is considered to be weak or modest when compared to other azoles like thiazole (B1198619) or imidazole (B134444). wikipedia.orgkomorowski.edu.pl

The significant difference in electronegativity between the oxygen, nitrogen, and carbon atoms results in an uneven delocalization of the π-electron cloud. tandfonline.comsemanticscholar.org The highly electronegative oxygen atom tends to hold the electron density more tightly, which leads to incomplete delocalization of the π-electrons and imparts a greater diene-like character to the ring system. taylorandfrancis.com This reduced aromaticity is a key factor in many of the ring's characteristic reactions, particularly cycloadditions and ring-cleavage processes. The conjugate acid of oxazole has a pKa of 0.8, making it a very weak base, significantly less basic than imidazole (pKa = 7). wikipedia.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Due to the presence of two electronegative heteroatoms, the oxazole ring is electron-deficient, making electrophilic aromatic substitution reactions generally difficult to achieve. pharmaguideline.comfirsthope.co.in Such reactions typically require the presence of activating, electron-donating groups on the ring to proceed efficiently. wikipedia.orgtandfonline.com

The regioselectivity of electrophilic attack is dictated by the electron density at the carbon positions. The order of reactivity for electrophilic substitution is C5 > C4 > C2. pharmaguideline.com

C5 Position: This is the most frequent site for electrophilic attack. wikipedia.orgkomorowski.edu.plfirsthope.co.in The intermediate carbocation (sigma complex) formed by attack at C5 is the most stabilized through resonance.

C4 Position: Substitution can occur at the C4 position, but it is less favorable than at C5. komorowski.edu.plpharmaguideline.com

C2 Position: The C2 position is the most electron-deficient due to its location between the two electronegative heteroatoms and is therefore the least reactive towards electrophiles. pharmaguideline.com

Nitration and halogenation are examples of electrophilic substitutions that, when forced, primarily yield the 5-substituted product. firsthope.co.in

| Reaction Type | Reagent | Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 5-Nitrooxazole | firsthope.co.in |

| Halogenation | Br₂, I₂ | 5-Halooxazole | firsthope.co.in |

| Formylation | Dimethylformamide | 2-Formyloxazole | wikipedia.org |

This interactive table summarizes the regioselectivity of common electrophilic substitution reactions on the oxazole ring.

Nucleophilic Aromatic Substitution Mechanisms

Unsubstituted oxazole rings are generally resistant to nucleophilic aromatic substitution. pharmaguideline.comslideshare.net However, this type of reaction becomes feasible when the ring is substituted with a good leaving group, particularly at the C2 position. The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. wikipedia.orgpharmaguideline.comfirsthope.co.in

The presence of electron-withdrawing groups at other positions on the ring can further facilitate nucleophilic attack at C2. pharmaguideline.com For instance, a halogen atom at the C2 position can be readily displaced by a nucleophile. pharmaguideline.com It is important to note that in many cases, nucleophilic attack on the oxazole ring leads to ring cleavage rather than a direct substitution reaction. pharmaguideline.comslideshare.net

Ring-Cleavage Processes of the Oxazole Core

The relatively low aromaticity of the oxazole ring makes it susceptible to cleavage under various conditions.

Basic Conditions: Strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the most acidic proton at the C2 position. This deprotonation is often accompanied by a ring-opening process, leading to the formation of an isonitrile intermediate. wikipedia.orgcutm.ac.in

Acidic/Basic Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the oxazole ring can undergo hydrolysis, yielding open-chain products like amino acids or diketone derivatives. firsthope.co.in

Oxidative Cleavage: The ring system can be cleaved by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ozone (O₃). pharmaguideline.comslideshare.net However, it is generally stable to hydrogen peroxide. pharmaguideline.com

Nucleophilic Attack: As mentioned previously, nucleophilic attack, for example by ammonia (B1221849) or formamide (B127407), can lead to ring cleavage and subsequent recyclization to form other heterocyclic systems, such as imidazoles. pharmaguideline.com

Cycloaddition Reactions of Oxazoles

The diminished aromaticity and inherent diene character of the oxazole ring allow it to participate readily in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgpharmaguideline.com These reactions are synthetically valuable for constructing more complex heterocyclic systems like pyridines and furans. researchgate.net

Diels-Alder Reactions with Dienophiles (Normal and Inverse Electron Demand)

Oxazoles can function as the 4π-electron diene component in [4+2] cycloaddition reactions with a variety of 2π-electron dienophiles. The outcome and feasibility of these reactions are heavily influenced by the electronic nature of both the oxazole and the dienophile.

Normal Electron Demand Diels-Alder: In a normal (or classical) Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The reactivity of the oxazole ring in these reactions is enhanced by the presence of electron-donating substituents, which raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. pharmaguideline.com The initial cycloaddition across the C2 and C5 positions yields a bicyclic adduct with an oxygen bridge. This intermediate is often unstable and can subsequently aromatize, typically through the loss of the oxygen bridge, to form highly substituted pyridine (B92270) derivatives (from alkene dienophiles) or furan (B31954) derivatives (from alkyne dienophiles). wikipedia.orgresearchgate.net

Inverse Electron Demand Diels-Alder (IEDDA): In an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed: the diene is electron-poor, and the dienophile is electron-rich. wikipedia.org While seemingly counterintuitive for an already electron-deficient ring, oxazoles can be made to participate in IEDDA reactions. researchgate.net This is typically achieved by activating the oxazole ring, making it even more electron-deficient. Such activation can be accomplished by adding a Brønsted or Lewis acid to the oxazole nitrogen atom. acs.orgacs.orgnih.gov This protonation or coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole diene, facilitating the reaction with an electron-rich dienophile like a vinyl ether. wikipedia.orgacs.orgacs.org

| Reaction Type | Oxazole Character | Dienophile Character | Key Feature | Reference |

| Normal Demand | Electron-rich (e.g., with alkyl, alkoxy groups) | Electron-poor (e.g., maleic anhydride) | Facilitated by electron-donating groups on oxazole. | wikipedia.orgpharmaguideline.com |

| Inverse Demand | Electron-poor | Electron-rich (e.g., vinyl ethers, enamines) | Facilitated by Lewis/Brønsted acid activation of oxazole nitrogen. | researchgate.netacs.orgacs.org |

This interactive table compares the characteristics of normal and inverse electron demand Diels-Alder reactions involving the oxazole ring.

[4+2]-Cycloaddition with Singlet Oxygen and Subsequent Transformations

Oxazoles can undergo a [4+2] cycloaddition reaction with singlet oxygen to form endoperoxides. illinois.edunih.gov This reaction is a powerful tool for the synthesis of various oxygenated compounds. The resulting endoperoxides are often unstable and can be transformed into a variety of products, including hydroxyketones and other functionalized heterocycles, upon further reaction or rearrangement. illinois.edunih.gov The stereoselectivity of this cycloaddition can be influenced by chiral auxiliaries, leading to the formation of enantiomerically enriched products. nih.gov

Table 1: Key Aspects of [4+2]-Cycloaddition with Singlet Oxygen

| Feature | Description |

| Reactants | Oxazole, Singlet Oxygen (¹O₂) |

| Initial Product | Endoperoxide |

| Key Transformation | [4+2] Cycloaddition |

| Subsequent Products | Hydroxyketones, functionalized heterocycles |

| Controlling Factors | Chiral auxiliaries for stereoselectivity |

1,3-Dipolar Cycloaddition Strategies in Oxazole Synthesis and Reactivity

1,3-Dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings, including the oxazole core. researchgate.netresearchgate.netmdpi.comnih.gov This strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or an alkene. The regioselectivity of this reaction is a key factor, with steric and electronic effects often favoring the formation of 3,5-disubstituted isoxazoles, which can be considered isomers of oxazoles. mdpi.com However, by controlling the reaction conditions and the nature of the reactants, it is possible to synthesize other isomers. mdpi.com Oxazoles themselves can also participate in cycloaddition reactions with various dipoles.

Reactivity of the Ethanamine Side Chain

The ethanamine side chain of this compound introduces a primary amine group, which is a key site of nucleophilic reactivity.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. chemguide.co.uk This allows it to react with a wide range of electrophiles. Common reactions include alkylation, acylation, and condensation with carbonyl compounds. msu.edu The nucleophilicity of the amine can be influenced by steric hindrance and the electronic effects of the oxazole ring. Generally, primary amines are strong nucleophiles, capable of participating in SN2 reactions with alkyl halides and addition-elimination reactions with acyl chlorides and anhydrides. chemguide.co.ukmsu.edu

Table 2: Representative Nucleophilic Reactions of the Primary Amine

| Electrophile | Reaction Type | Product Type |

| Alkyl Halide (R-X) | Alkylation (SN2) | Secondary Amine |

| Acyl Chloride (R-COCl) | Acylation | Amide |

| Aldehyde/Ketone (R₂C=O) | Condensation | Imine (Schiff Base) |

| Isocyanate (R-N=C=O) | Addition | Urea derivative |

The reactivity of the amine can be reversibly reduced by reaction with carbon dioxide to form an alkylammonium carbamate (B1207046), which can serve as a protecting group strategy. mdpi.com

Oxidation and Reduction Pathways of the Amine Functionality

The primary amine functionality can undergo both oxidation and reduction reactions, although these are less common than its nucleophilic reactions in many synthetic contexts. Oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of the C-N bond.

Amine Derivatization Reactions and Synthetic Transformations

The primary amine functionality of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These derivatization reactions typically involve the nucleophilic character of the amine nitrogen. Common transformations include acylation, sulfonylation, and alkylation, which are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). Trifluoroacetic anhydride (B1165640) (TFAA) is another common acylation agent used for derivatization. iu.edu These amide derivatives are generally more stable and less basic than the parent amine.

Sulfonylation: Treatment of the primary amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base leads to the formation of sulfonamides. This reaction is analogous to acylation and is crucial for creating compounds with altered biological activity and solubility profiles.

Alkylation: The amine group can undergo nucleophilic substitution with alkyl halides to produce secondary or tertiary amines. However, this reaction can be challenging to control, often resulting in a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing secondary and tertiary amine derivatives.

These transformations highlight the versatility of the this compound scaffold for further chemical exploration. The resulting derivatives can be used to probe structure-activity relationships or to serve as intermediates for more complex molecular architectures. researchgate.net

Table 1: Examples of Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-[1-(Oxazol-5-yl)ethyl]acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-[1-(Oxazol-5-yl)ethyl]-4-methylbenzenesulfonamide |

Detailed Mechanistic Studies of this compound Forming Reactions

The synthesis of 5-substituted oxazoles, including this compound, is most commonly achieved through cycloaddition reactions. The van Leusen oxazole synthesis is a particularly prominent method, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction involves the formation of the oxazole ring from an aldehyde and TosMIC in the presence of a base. nih.govmdpi.com

Identification and Characterization of Reaction Intermediates

Understanding the reaction mechanism requires the identification of transient species formed along the reaction pathway. In the context of oxazole synthesis, several key intermediates have been proposed and, in some cases, characterized.

Van Leusen Reaction Intermediates: The van Leusen synthesis proceeds through a well-defined sequence. The reaction is initiated by the deprotonation of TosMIC by a base (e.g., K₂CO₃). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor. This addition step forms an alkoxide intermediate, which subsequently undergoes an intramolecular cyclization. nih.govmdpi.com The key intermediate in this process is a substituted oxazoline (B21484) . nih.govijpsonline.com This five-membered heterocyclic ring is formed through the bond formation between the hydroxyl group and the isocyano group. ijpsonline.com The final step involves the base-mediated elimination of p-toluenesulfinic acid (TosH) from the oxazoline, which results in the aromatization of the ring to form the desired 5-substituted oxazole product. nih.govijpsonline.com

Azlactone Intermediates: An alternative mechanistic pathway, particularly when starting from N-acyl-α-amino acids, involves the formation of 1,3-oxazol-5(4H)-ones , also known as azlactones. researchgate.net These intermediates can be formed by the cyclization of N-acyl-α-amino acids. sapub.org These azlactones can then tautomerize to the corresponding 1,3-oxazol-5-ols , which are highly reactive enol intermediates. Subsequent reaction of these intermediates can lead to the final oxazole product through a nucleophilic substitution mechanism involving a tetrahedral intermediate. researchgate.net

The characterization of these transient species is typically performed using spectroscopic methods. For instance, intermediates can sometimes be trapped and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or identified by High-Resolution Mass Spectrometry (HRMS).

Table 2: Key Intermediates in Oxazole Formation and Their Characterization

| Reaction Pathway | Key Intermediate | Proposed Structure | Characterization Methods |

|---|---|---|---|

| Van Leusen Synthesis | Oxazoline | 5-substituted-4-tosyl-4,5-dihydro-1,3-oxazole | HRMS, ¹H NMR, ¹³C NMR |

| Azlactone Route | 1,3-Oxazol-5(4H)-one | Saturated azlactone ring | Often non-isolable, inferred from product structure |

Transition State Analysis and Energy Landscapes

The formation of the this compound ring system involves surmounting several energy barriers, corresponding to various transition states along the reaction coordinate. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these energy landscapes.

Similarly, for syntheses proceeding via azlactone intermediates, the energy profile would include transition states for the initial cyclization to the azlactone, the tautomerization to the oxazol-5-ol, and the final nucleophilic substitution. researchgate.net The relative heights of these energy barriers dictate the kinetics and feasibility of each step in the reaction sequence.

Investigation of Kinetic vs. Thermodynamic Control in Reaction Sequences

In many chemical reactions, including the synthesis of complex heterocyclic systems, a competition can exist between different reaction pathways, leading to either a kinetically or a thermodynamically controlled product. libretexts.org The kinetic product is the one that is formed fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable. masterorganicchemistry.com

The outcome of such a reaction can often be influenced by the reaction conditions:

Kinetic Control: At lower temperatures, reactions are often irreversible. There is typically not enough energy to overcome the reverse activation barrier, so the product that forms most quickly will be the major product. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium can be established between the products. libretexts.orgmasterorganicchemistry.com Under these conditions, the major product will be the one that is the most thermodynamically stable, regardless of how quickly it is formed. libretexts.org

In the synthesis of substituted heterocycles, this principle can be exploited. For instance, a kinetically controlled reaction might favor the formation of an open-chain intermediate or an alternative, less stable cyclic product. nih.gov By increasing the reaction time and temperature, the system can reach equilibrium, favoring the formation of the more stable aromatic oxazole ring, which is the thermodynamically controlled product. nih.govmdpi.com Careful selection of solvent, temperature, and reaction time is therefore crucial to ensure the selective formation of the desired this compound precursor. nih.gov

Mechanistic Insights into C-H Functionalization Processes

While not a method for forming the core structure of this compound, C-H functionalization represents a powerful strategy for the late-stage modification of the pre-formed oxazole ring. This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering an atom-economical route to novel derivatives. princeton.educhim.it

The oxazole ring possesses C-H bonds at the C2 and C4 positions that are susceptible to functionalization. The reactivity of these positions is influenced by the electronic nature of the ring. The C2 position is generally the most electron-deficient and therefore the most acidic and susceptible to deprotonation or attack by organometallic reagents. pharmaguideline.com

Transition-metal catalysis is a common method for achieving C-H functionalization. chim.it Mechanisms often involve:

Coordination: The metal catalyst (e.g., palladium, copper, rhodium) coordinates to the oxazole ring.

C-H Activation: The catalyst then cleaves a C-H bond, often through processes like concerted metalation-deprotonation or oxidative addition, to form a metallacyclic intermediate.

Functionalization: This intermediate then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne).

Catalyst Regeneration: The final step is typically a reductive elimination, which forms the functionalized product and regenerates the active catalyst.

For the this compound system, C-H functionalization at the C2 or C4 position could introduce new substituents, further expanding the chemical diversity of this molecular scaffold. For example, direct arylation at the C2 position could be achieved using a palladium catalyst and an aryl halide. researchgate.net Such reactions provide efficient pathways to complex molecules that would be difficult to access through traditional multi-step syntheses.

Computational and Theoretical Investigations of 1 Oxazol 5 Yl Ethanamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

For 1-(Oxazol-5-yl)ethanamine, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, can predict key geometric parameters. irjweb.com These parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's stability and steric properties. For instance, the calculations would reveal the planarity of the oxazole (B20620) ring and the orientation of the ethanamine side chain relative to it. The resulting optimized structure represents the molecule's most stable state in a vacuum, providing a foundation for all further computational analysis.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is representative of typical values derived from DFT calculations for similar oxazole-containing structures and should be considered illustrative.

| Parameter | Atom Connection | Predicted Value |

| Bond Length | O1-C2 | 1.36 Å |

| C2-N3 | 1.31 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.37 Å | |

| C5-O1 | 1.38 Å | |

| C5-C6 | 1.48 Å | |

| C6-N7 | 1.46 Å | |

| Bond Angle | C5-O1-C2 | 105.0° |

| O1-C2-N3 | 115.0° | |

| C2-N3-C4 | 108.5° | |

| N3-C4-C5 | 107.5° | |

| O1-C5-C4 | 104.0° | |

| C4-C5-C6 | 128.0° | |

| Dihedral Angle | C4-C5-C6-N7 | ~120.0° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, correlating with higher chemical reactivity. irjweb.com For this compound, FMO analysis would likely show the HOMO localized primarily on the nitrogen atom of the amine group and potentially the oxazole ring, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the π-system of the oxazole ring.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and based on typical DFT calculations for heterocyclic amines.

| Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital; relates to nucleophilicity |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |

| Energy Gap (ΔE) | 5.20 | Indicates chemical reactivity and kinetic stability |

Aromaticity Indices and Resonance Energy Calculations

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. While the oxazole ring in this compound is aromatic, its degree of aromaticity can be quantified using computational indices. These calculations provide insight into the resonance energy and thermodynamic stability conferred by the ring system.

Several indices can be calculated, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative value typically indicates aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity.

Aromatic Fluctuation Index (FLU): This index measures the delocalization of electrons, with values closer to 0 suggesting stronger aromatic character.

Derived from the energies of the frontier orbitals, global and local reactivity descriptors provide a quantitative framework for understanding and predicting chemical behavior. These descriptors are rooted in conceptual DFT.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness; it indicates how easily the electronic structure can be modified.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Global Reactivity Descriptors for this compound Note: Values are calculated from the representative FMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.55 |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 5.20 |

| Global Softness (S) | 1 / η | 0.192 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.21 |

Local Reactivity Descriptors , such as the Fukui function, are used to identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron. This allows for the prediction of sites susceptible to:

For this compound, these calculations would likely confirm the nitrogen of the amine group as the most probable site for electrophilic attack.

In Silico Mechanistic Studies

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing a detailed, step-by-step view of reaction mechanisms.

In silico mechanistic studies involve mapping the potential energy surface of a proposed reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier (Ea).

For a reaction involving this compound, such as an acylation reaction at the amine group, DFT calculations can be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the vibrational frequencies to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Determine the activation energy, which provides a quantitative measure of the reaction's feasibility. A lower energy barrier corresponds to a faster reaction rate.

By comparing the energy barriers of different possible pathways, computational chemists can predict the most likely mechanism for a given transformation.

Table 4: Hypothetical Energy Profile for the Acetylation of this compound Note: Energies are relative to the reactants and are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Acetyl Chloride | 0.0 |

| Transition State (TS) | N-C bond formation and C-Cl bond breaking | +12.5 |

| Product | N-(1-(Oxazol-5-yl)ethyl)acetamide + HCl | -25.0 |

This analysis provides invaluable insights into reaction kinetics and mechanisms, guiding synthetic efforts and the design of new chemical processes.

Transition State Characterization and Reaction Dynamics

The synthesis and reactivity of this compound are governed by the underlying reaction mechanisms, which can be elucidated through the characterization of transition states and the study of reaction dynamics. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving oxazole derivatives.

One plausible synthetic route to this compound involves the reaction of a suitable carboxylic acid with an isocyanoacetate to form the oxazole ring, followed by functional group manipulations to introduce the aminoethyl side chain. nih.gov Computational studies on analogous oxazole syntheses have identified key intermediates and transition states. For example, the cyclization step is often the rate-determining step, and its transition state involves the formation of the C-O bond of the oxazole ring. nih.gov

Table 1: Representative Calculated Activation Energies for Oxazole Ring Formation

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Cyclization | B3LYP | 6-31G(d) | 15-25 |

| Dehydration | M06-2X | 6-311+G(d,p) | 10-20 |

Solvent Effects and Implicit/Explicit Solvent Models in Simulations

The solvent environment can significantly influence the energetics and dynamics of chemical reactions and molecular conformations. Computational simulations employ both implicit and explicit solvent models to account for these effects.

Explicit solvent models , in contrast, treat individual solvent molecules as distinct entities in the simulation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and water molecules. rsc.org While computationally more demanding, explicit solvent simulations provide a more realistic representation of the solvation shell around the molecule. rsc.org Studies on similar heterocyclic amines have shown that the inclusion of explicit water molecules is crucial for accurately modeling reaction barriers in aqueous environments. rsc.org

Table 2: Comparison of Implicit and Explicit Solvent Models

| Model Type | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Implicit | Computationally efficient, good for initial screening. | Lacks specific solute-solvent interactions. | Calculating solvation free energies. |

| Explicit | Provides detailed solute-solvent interactions, more realistic. | Computationally expensive, requires longer simulation times. | Studying hydrogen bonding networks and reaction mechanisms in solution. |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is crucial for its biological activity. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, while stereochemical predictions focus on the spatial arrangement of its chiral center.

Due to the free rotation around the single bond connecting the ethylamine (B1201723) group to the oxazole ring, this compound can exist in multiple conformations. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. For structurally related oxazole-amino acids, it has been found that the conformation is stabilized by intramolecular hydrogen bonds in less polar environments. nih.gov In the case of this compound, similar intramolecular interactions between the amine group and the oxazole nitrogen are possible.

The ethanamine side chain contains a chiral center, meaning this compound can exist as a pair of enantiomers (R and S). While computational methods alone cannot determine the absolute stereochemistry of a synthesized sample, they can be used to predict the relative stabilities of different diastereomers if a second chiral center were present. Furthermore, spectroscopic data, such as NMR, can be compared with computationally predicted spectra for different stereoisomers to aid in their assignment. nih.gov

Table 3: Predicted Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.5 - 1.5 |

| Eclipsed | 0° | > 5.0 |

Molecular Modeling for Ligand-Target Interaction Analysis

Understanding how this compound interacts with biological targets is a key aspect of medicinal chemistry research. Molecular modeling techniques, particularly molecular docking, are widely used to predict the binding mode and affinity of a ligand to a protein receptor.

Molecular docking simulations place the 3D structure of the ligand into the binding site of a target protein and score the different poses based on their predicted binding energy. nih.govnih.gov For this compound, potential targets could include enzymes or receptors where the oxazole ring and the amino group can form favorable interactions, such as hydrogen bonds, and electrostatic or hydrophobic interactions. nih.govbioinformation.net

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that relate the structural features of a series of compounds to their biological activity. wisdomlib.orgnih.gov By analyzing a set of this compound analogs with known activities, a QSAR model could identify the key molecular descriptors that contribute to their potency, guiding the design of new, more effective compounds.

Table 4: Illustrative Docking Results for an Oxazole Derivative with a Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Oxazole Derivative | -8.5 | GLU81, LEU83, LYS33 |

| Reference Inhibitor | -9.2 | GLU81, LEU83, PHE80 |

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of "1-(Oxazol-5-yl)ethanamine." By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like "this compound." One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of "this compound," distinct signals would be expected for the protons of the oxazole (B20620) ring, the methine proton adjacent to the amino group, the methyl protons, and the amine protons. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) due to spin-spin coupling provide a detailed map of the proton framework.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments in the molecule. Characteristic chemical shifts would be observed for the carbon atoms of the oxazole ring, the methine carbon, and the methyl carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further resolve complex spectra and establish connectivity between atoms. COSY experiments would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms, confirming assignments made from 1D spectra.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (oxazole) | ~8.0-8.2 (s) | ~150-152 |

| H4 (oxazole) | ~7.0-7.2 (s) | ~120-122 |

| C5 (oxazole) | - | ~148-150 |

| CH | ~4.0-4.2 (q, J=6.5-7.0) | ~45-47 |

| CH₃ | ~1.4-1.6 (d, J=6.5-7.0) | ~20-22 |

| NH₂ | Broad singlet, variable | - |

Note: This is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS, HRMS, ESI-MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the molecule, thereby confirming its identity.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like amines. In ESI-MS, "this compound" would typically be observed as its protonated molecular ion [M+H]⁺. The fragmentation pattern of this ion, which can be induced and studied using tandem mass spectrometry (MS/MS), provides further structural information by revealing characteristic neutral losses and fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the chemical bonds within a molecule. These techniques are particularly useful for identifying the functional groups present in "this compound."

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 (two bands) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N (oxazole) | Stretching | 1640-1680 |

| C=C (oxazole) | Stretching | 1500-1600 |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of "this compound" from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the primary methods for assessing the purity of "this compound" and for its quantification. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).